8-Ethyl-2-phenyl-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Ethyl-2-phenyl-4-quinolinol is a chemical compound with the molecular formula C₁₇H₁₅NO and a molecular weight of 249.31 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities . This compound is used primarily in research settings and has shown potential in various scientific applications.
Preparation Methods
The synthesis of 8-Ethyl-2-phenyl-4-quinolinol involves several steps and can be achieved through different synthetic routes. One common method involves the reaction of 2-phenylquinoline with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
8-Ethyl-2-phenyl-4-quinolinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline-2,4-dione derivatives .
Scientific Research Applications
8-Ethyl-2-phenyl-4-quinolinol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its ability to form complexes with metal ions makes it useful in analytical chemistry and separation techniques . Additionally, it has applications in the development of fluorescent probes for biological imaging .
Mechanism of Action
The mechanism of action of 8-Ethyl-2-phenyl-4-quinolinol involves its interaction with various molecular targets and pathways. One key feature is its ability to chelate metal ions, which can disrupt metal-dependent biological processes . This chelation ability is due to the presence of the hydroxyl group at the 4-position of the quinoline ring, which allows it to form stable complexes with metal ions . These interactions can lead to the inhibition of enzymes and other proteins that require metal ions for their activity .
Comparison with Similar Compounds
8-Ethyl-2-phenyl-4-quinolinol can be compared with other quinoline derivatives such as 2-hydroxyquinoline and 4-hydroxyquinoline . While these compounds share a similar core structure, this compound is unique due to the presence of the ethyl and phenyl substituents, which can influence its chemical reactivity and biological activity . Other similar compounds include quinoline-2,4-dione derivatives and 8-hydroxyquinoline .
Properties
CAS No. |
1070879-72-9 |
---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
8-ethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-2-12-9-6-10-14-16(19)11-15(18-17(12)14)13-7-4-3-5-8-13/h3-11H,2H2,1H3,(H,18,19) |
InChI Key |
VJVFULOSEFIFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.